molecular formula C3F6O3S B3357801 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride CAS No. 754-41-6

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

Cat. No.: B3357801
CAS No.: 754-41-6
M. Wt: 230.09 g/mol
InChI Key: GNXIPZJHEFTGNR-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is a fluorinated organic compound with the molecular formula C3O3F6S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form the intermediate compound, which is then further reacted with propanoyl fluoride to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors designed to handle highly reactive fluorinated chemicals. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while oxidation can produce sulfonic acids .

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride exerts its effects involves its ability to interact with various molecular targets. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride is unique due to its specific combination of fluorine atoms and the fluorosulfonyl group, which imparts distinct chemical properties. Its high reactivity and stability make it valuable in applications where other fluorinated compounds may not be suitable .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O3S/c4-1(10)2(5,3(6,7)8)13(9,11)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXIPZJHEFTGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446486
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-41-6
Record name 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 3
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 4
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2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 5
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride
Reactant of Route 6
2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoyl fluoride

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